2-Hydroxyethyl myristate

Overview

Description

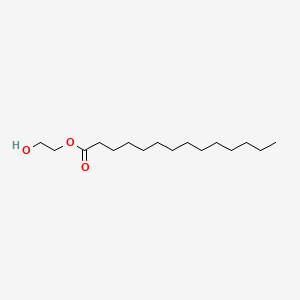

2-Hydroxyethyl myristate (CAS 22122-18-5) is an ester derived from myristic acid (tetradecanoic acid) and ethylene glycol. Its molecular formula is C₁₆H₃₂O₃, with a molecular weight of 272.42 g/mol . Key physical properties include a density of 0.927 g/cm³, a boiling point of 382.2°C, and a vapor pressure of 2.05 × 10⁻⁷ mmHg at 25°C . Structurally, it features a 14-carbon myristate chain linked to a 2-hydroxyethyl group, which enhances its solubility in polar solvents and compatibility with biological and industrial systems.

This compound is primarily used in research settings, particularly in the development of ionic liquid lubricants (e.g., Bis[(2-hydroxyethyl)ammonium]myristate, or BAM), where it improves film-forming ability and reduces friction under high loads . It is also utilized in biomedical applications, such as the synthesis of crosslinked microspheres for controlled drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl myristate can be synthesized through the esterification of myristic acid with ethylene glycol. The reaction typically involves heating myristic acid and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water . The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl myristate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form different esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various esters or ethers.

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxyethyl myristate has been explored for its potential in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable excipient in pharmaceutical formulations.

- Mechanism of Action : The compound can improve the permeability of drug molecules across biological membranes, facilitating their absorption and therapeutic efficacy.

Cosmetic Industry

Due to its emollient properties, this compound is utilized in cosmetic formulations. It acts as a skin conditioning agent, providing moisture and improving the texture of creams and lotions.

- Benefits :

- Enhances skin hydration

- Improves product spreadability

- Acts as a stabilizer for emulsions

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for use in topical formulations aimed at treating infections.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Study 1: Skin Infection Treatment

A clinical trial evaluated the effectiveness of topical formulations containing this compound for treating skin infections caused by antibiotic-resistant strains. Patients showed significant improvement in infection symptoms after two weeks of treatment, indicating the compound's potential as an alternative therapeutic agent.

Case Study 2: In Vitro Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human fibroblast cells. Results indicated that at concentrations below 100 µg/mL, the compound did not significantly affect cell viability, suggesting a favorable safety profile for topical applications.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the alkyl chain length and hydroxyl substitution have been shown to impact its antimicrobial potency and membrane interaction properties.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl myristate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects are attributed to its ability to inhibit the activation of nuclear factor kappa B (NFkB), a transcription factor involved in the regulation of inflammatory responses. Additionally, its role in cancer research is linked to its capacity to modulate cell signaling pathways that control cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 2-hydroxyethyl myristate and structurally related compounds:

Methyl Myristate vs. This compound

- Structure : Methyl myristate lacks the hydroxyl group present in this compound, reducing its polarity.

- Applications : Methyl myristate is widely used in cosmetics and biofuels due to its stability and low cost , whereas this compound’s hydroxyl group enhances its utility in specialized lubricants and drug delivery systems .

- Safety : Methyl myristate exhibits minimal toxicity, while this compound’s safety data is less documented but assumed to be low-risk based on structural analogues .

BAM (Ionic Liquid) vs. This compound

- Functionality: BAM, a protonated ammonium salt of myristic acid and 2-hydroxyethylamine, demonstrates superior lubrication performance compared to neutral esters. For example, 5% BAM solutions form stable lubricating films (~28 nm thick) under high stress, outperforming non-ionic additives .

- Biocompatibility : BAM’s ionic nature improves water solubility and reduces environmental impact, making it ideal for industrial applications .

Myristyl Myristate vs. This compound

- Structure : Myristyl myristate is a double ester (myristic acid + myristyl alcohol), resulting in a highly hydrophobic molecule.

- Applications : It serves as an occlusive emollient in skincare products, whereas this compound’s hydroxyl group enables participation in hydrogen bonding, useful in polymer crosslinking .

2-Hydroxyethyl Acrylate vs. This compound

- Toxicity: Despite both containing a 2-hydroxyethyl group, 2-hydroxyethyl acrylate is highly toxic (causing respiratory irritation and skin sensitization) due to its reactive acrylate moiety .

Research Findings and Performance Data

- Lubrication Efficiency : In tribological studies, this compound-based ionic liquids (e.g., BAM) reduced friction coefficients by 40–50% compared to traditional esters under 400 N loads .

- Thermal Stability : this compound’s high boiling point (382.2°C ) makes it suitable for high-temperature applications, whereas methyl myristate degrades above 250°C .

Biological Activity

2-Hydroxyethyl myristate (HEM) is a fatty acid ester derived from myristic acid and ethylene glycol, known for its diverse biological activities. This article explores the compound's mechanisms of action, cellular effects, and potential applications in medicine and industry, supported by research findings and case studies.

- Chemical Formula : C₁₆H₃₂O₃

- Molecular Weight : 272.43 g/mol

- CAS Number : 22122-18-5

This compound features a hydroxyl group that enhances its reactivity and solubility in biological systems, making it suitable for various applications, including as a surfactant and emulsifier in pharmaceuticals and cosmetics .

Interaction with NF-κB

One of the primary mechanisms through which this compound exerts its biological effects is through the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial for regulating inflammation and cellular stress responses.

- Modulation of Inflammation : HEM may inhibit the activation of NF-κB, thereby reducing inflammatory responses in various cell types.

- Cellular Stress Responses : By influencing NF-κB activity, HEM can affect gene expression related to stress responses, potentially offering protective effects against cellular damage.

Biochemical Pathways Affected

HEM influences multiple cellular processes, including:

- Cell Signaling Pathways : It has been shown to interact with protein kinase A (PKA), enhancing its activity by facilitating its association with the plasma membrane.

- Gene Expression : The compound can alter the expression of genes involved in inflammation and apoptosis, suggesting a role in cancer therapy.

Cellular Effects

Research indicates that HEM can impact various cellular functions:

- Apoptosis Regulation : In studies involving oral epithelial cells, HEM was found to induce apoptotic cell death under certain conditions but could be mitigated by antioxidants like N-acetyl cysteine (NAC), which also activates NF-κB .

- Metabolic Effects : The compound may influence cellular metabolism through its interaction with membrane-bound enzymes and proteins.

Potential Therapeutic Uses

Given its biological activity, this compound has potential applications in:

- Anti-inflammatory Drugs : Its ability to modulate NF-κB suggests that it could be developed into anti-inflammatory agents.

- Cancer Treatment : Research is ongoing to investigate its role as an anticancer agent due to its effects on apoptosis and cell signaling pathways.

Industrial Uses

HEM is also utilized in various industries:

- Cosmetics : Used as an emulsifier and skin-conditioning agent.

- Pharmaceuticals : Acts as a solvent or carrier for drug formulations .

Study on Neonatal Sepsis

A significant study linked the presence of 2-hydroxymyristate in lipopolysaccharides (LPS) from Enterobacter cloacae to increased virulence in neonatal sepsis cases. The study found that this structural feature was associated with higher mortality rates among affected infants, highlighting the importance of HEM as a biomarker for severe infections .

Antioxidative Properties

Another investigation demonstrated that NAC could protect cells from HEM-induced apoptosis, indicating that while HEM has potential therapeutic benefits, it also poses risks under certain conditions. This duality underscores the need for careful consideration in clinical applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-hydroxyethyl myristate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of myristic acid with ethylene glycol under acid catalysis (e.g., sulfuric acid). Post-reaction, the product is purified via solvent extraction and recrystallization. Purity is validated using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure. Gas chromatography-mass spectrometry (GC-MS) quantifies impurities . For known compounds, cross-referencing spectral data with literature is critical .

Q. How do researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Hydrophilic-lipophilic balance (HLB) : Determined via Griffin’s method using solubility in polar/nonpolar solvents.

- Thermal stability : Analyzed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

- Surface tension : Measured using a tensiometer (e.g., pendant drop method).

Data should be compared to structurally similar amphiphiles (e.g., n-tetradecanoyl N-ethanolamide) to contextualize results .

Advanced Research Questions

Q. How can experimental design isolate the effects of this compound’s head group on monolayer formation?

- Methodological Answer : To isolate head group effects, variables like chain length, pH, and temperature must be controlled. For example:

- Use amphiphiles with identical tail lengths (e.g., 13-carbon chains) but differing head groups (e.g., 2-HEM vs. NHEA-14).

- Conduct Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms under constant temperature (25°C) and pH (7.4).

Statistical analysis (e.g., ANOVA) identifies significant differences in collapse pressure or molecular area .

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Variability in impurity profiles : Use high-performance liquid chromatography (HPLC) to quantify batch-specific impurities.

- Differences in assay conditions : Standardize cytotoxicity tests (e.g., MTT assay) across cell lines (e.g., HaCaT keratinocytes) and exposure times.

Cross-validate findings with secondary sources (e.g., IUCLID database) and expert assessments of analogous compounds .

Q. How can researchers optimize this compound’s emulsifying efficiency in lipid-based drug delivery systems?

- Methodological Answer :

- Phase inversion temperature (PIT) method : Vary surfactant-to-oil ratios and monitor emulsion stability via dynamic light scattering (DLS) for droplet size distribution.

- Microfluidic emulsification : Test shear stress tolerance using controlled flow rates.

Compare results to computational models (e.g., COSMO-RS) predicting interfacial behavior .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Non-linear regression (e.g., log-logistic model) to calculate EC₅₀ values.

- Bootstrap resampling to estimate confidence intervals for small datasets.

- Meta-analysis of published IC₅₀ values to identify outliers and systemic biases. Ensure raw data (e.g., absorbance readings) are archived in supplementary materials .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer :

- Report catalyst concentration, reaction time, and purification steps in molar ratios (not percentages).

- Include failure cases (e.g., side reactions at elevated temperatures) to guide troubleshooting.

- Deposit spectral data (NMR, IR) in public repositories (e.g., PubChem) with accession codes .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in inhalation studies?

- Methodological Answer :

- Use fume hoods with calibrated airflow (>0.5 m/s) during aerosolization.

- Monitor airborne concentrations via real-time gas sensors.

- Reference GHS hazard classifications (e.g., acute toxicity Category 4) and provide first-aid measures (e.g., artificial respiration for inhalation exposure) in appendices .

Properties

IUPAC Name |

2-hydroxyethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWOTZXBYVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-89-1 | |

| Record name | Polyethylene glycol monomyristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90944767 | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22122-18-5 | |

| Record name | Tetradecanoic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22122-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.